molecular formula C8H18ClNO4 B2975035 2-Methyl-2-morpholinopropanoic acid CAS No. 87439-10-9

2-Methyl-2-morpholinopropanoic acid

Cat. No.: B2975035
CAS No.: 87439-10-9
M. Wt: 227.69
InChI Key: XLFHVFYNRCBTHC-UHFFFAOYSA-N
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Description

2-Methyl-2-morpholinopropanoic acid is a substituted propanoic acid derivative featuring a morpholine ring and a methyl group attached to the α-carbon of the carboxylic acid backbone.

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,7(10)11)9-3-5-12-6-4-9/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYBQIQKOLIMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288995
Record name α,α-Dimethyl-4-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87439-10-9
Record name α,α-Dimethyl-4-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87439-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-morpholinopropanoic acid typically involves the reaction of morpholine with a suitable precursor such as 2-methylpropanoic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. For example, the reaction can be carried out in the presence of a strong acid catalyst under reflux conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalytic systems to enhance yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-morpholinopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives with different functional groups.

Scientific Research Applications

2-Methyl-2-morpholinopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-morpholinopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methyl-2-morpholinopropanoic acid with key analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Stability/Toxicity Key Applications/Notes References
This compound C₈H₁₅NO₃ 173.21 (calc.) α-Methyl, α-morpholino Not reported Likely stable (inferred from analogs) Pharmaceutical intermediates
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ 194.23 α-Methyl, 2-methoxyphenyl White solid Stable under normal conditions; low acute toxicity (unclassified per GHS) Research and development
3-Morpholino-2-(3-phenylureido)propanoic acid C₁₃H₁₇N₃O₄ 291.30 (calc.) β-Morpholino, α-phenylureido Not reported Synthesized via hydantoin derivative reactions Medicinal chemistry (e.g., enzyme inhibitors)
2-(Thiophen-2-yl)propanoic acid C₇H₈O₂S 156.20 α-Thiophen-2-yl Not reported Acute toxicity (Category 4 for oral/dermal/inhalation) Organic synthesis
(2RS)-2-(4-Butylphenyl)-propanoic acid (Imp. B) C₁₃H₁₈O₂ 206.28 α-4-Butylphenyl Not reported Reference standard for pharmaceutical impurities Quality control in drug manufacturing

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity: The morpholino group in this compound enhances polarity and hydrogen-bonding capacity compared to aryl or alkyl substituents (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid). This may improve solubility in aqueous systems, critical for drug formulation .

Impurity analogs (e.g., Imp. B and Imp. D in ) highlight the importance of strict regiochemical control during synthesis to avoid undesired byproducts in pharmaceutical manufacturing .

Toxicological Profiles: 2-(2-Methoxyphenyl)-2-methylpropanoic acid is noted as stable and minimally hazardous under standard handling conditions, contrasting with the thiophene variant’s acute toxicity . No acute toxicity data are available for this compound, necessitating precautionary handling akin to structurally related morpholino compounds .

Biological Activity

Overview

2-Methyl-2-morpholinopropanoic acid (MMPA) is an organic compound characterized by the presence of a morpholine ring and a propanoic acid moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

MMPA's molecular formula is C8H15NO2C_8H_{15}NO_2, and it features a morpholine ring that contributes to its solubility and reactivity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of various derivatives useful in scientific research.

The biological activity of MMPA is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as signal transduction and cellular regulation. The precise mechanisms remain under investigation but suggest potential therapeutic applications.

Pharmacological Applications

Research indicates that MMPA may exhibit pharmacological properties that could be harnessed for therapeutic purposes. Notably, it has been studied for its potential role as a drug intermediate in the synthesis of compounds targeting diseases such as cancer and neurological disorders.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the efficacy of MMPA derivatives in inhibiting tumor growth in melanoma models. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells, suggesting potential for development as anticancer agents .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of MMPA in models of neurodegeneration. The findings suggested that MMPA could mitigate neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative diseases .
  • Synthesis of Bioactive Compounds : MMPA has been utilized as a building block in synthesizing various biologically active molecules. Its unique structural characteristics allow for modifications that enhance biological activity, making it a valuable precursor in medicinal chemistry .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxic effects on melanoma cells
NeuroprotectiveMitigates oxidative stress-induced neuronal death
Synthesis ApplicationsUsed as a precursor for bioactive compounds

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